3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

Catalog No.
S999191
CAS No.
898761-68-7
M.F
C15H12BrClO
M. Wt
323.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

CAS Number

898761-68-7

Product Name

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one

IUPAC Name

3-(4-bromophenyl)-1-(2-chlorophenyl)propan-1-one

Molecular Formula

C15H12BrClO

Molecular Weight

323.61 g/mol

InChI

InChI=1S/C15H12BrClO/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-6,8-9H,7,10H2

InChI Key

GSSMDMIBWOPAME-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCC2=CC=C(C=C2)Br)Cl

3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one is an organic compound classified as an aromatic ketone. Its structure features a three-carbon chain connecting two phenyl rings, where one ring has a bromine atom at the para position and the other has a chlorine atom at the ortho position. This unique arrangement contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The molecular formula of this compound is C15H12BrClO, with a molecular weight of approximately 323.61 g/mol.

  • Halogenated aromatic compounds can have irritating or toxic effects. Standard laboratory practices for handling unknown organic compounds should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

  • Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ketone can be reduced to yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The bromine and chlorine substituents can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Preliminary studies suggest that 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, influencing the pharmacokinetics of various therapeutic agents. Inhibition of these enzymes may lead to altered drug interactions and effects, highlighting the compound's significance in pharmacological research.

The synthesis of 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes reacting 4-bromobenzoyl chloride with 2-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is generally conducted under anhydrous conditions at low temperatures (0-5°C) to maximize yield and purity. On an industrial scale, continuous flow reactors may be employed to enhance efficiency and production rates.

This compound has potential applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cytochrome P450 enzymes.
  • Materials Science: Its unique structure may contribute to developing novel materials with specific properties tailored for industrial applications.
  • Research: It can be utilized in studies exploring the mechanisms of drug metabolism and interactions within biological systems.

Interaction studies indicate that 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one interacts with various biological targets, particularly enzymes involved in drug metabolism. Its ability to inhibit specific cytochrome P450 enzymes suggests that it could significantly alter the pharmacokinetics of co-administered drugs, necessitating careful consideration during therapeutic use.

Several compounds share structural similarities with 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesSimilarity IndexUnique Features
3-(4-Chlorophenyl)-1-(2-bromophenyl)propan-1-oneContains bromine and chlorine on different phenyl groupsHighDifferent halogen positioning alters reactivity
3-(4-Fluorophenyl)-1-(2-chlorophenyl)propan-1-oneContains fluorine instead of bromineModerateFluorine may affect electronic properties
3-(4-Bromophenyl)-1-(2-methylphenyl)propan-1-oneContains methyl group on one phenyl ringModerateMethyl group influences electronic properties
3-(4-Bromophenyl)-1-(4-chloro-2-fluorophenyl)propan-1-oneContains additional fluorine substituentModerateUnique combination of halogens enhances reactivity

The specific arrangement of bromine and chlorine substituents on distinct phenyl groups sets 3-(4-Bromophenyl)-1-(2-chlorophenyl)propan-1-one apart from similar compounds. This unique configuration influences its chemical reactivity and potential biological interactions, making it a valuable compound for further research and application development.

XLogP3

4.8

Dates

Modify: 2023-08-16

Explore Compound Types